1-(3-chlorophenyl)-N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)methanesulfonamide
Description
1-(3-chlorophenyl)-N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)methanesulfonamide is a synthetic small molecule featuring a dibenzo[b,f][1,4]oxazepine core. This heterocyclic scaffold is fused with two benzene rings and contains a seven-membered oxazepine ring with an oxygen and nitrogen atom. Key structural attributes include:
- 8-Methyl substitution: A methyl group at the 8-position of the dibenzo-oxazepine ring, which may enhance lipophilicity and steric bulk .
- Methanesulfonamide linker: A sulfonamide group bridges the 3-chlorophenyl moiety to the dibenzo-oxazepine system, likely influencing electronic properties and target binding .
This compound’s structural complexity suggests applications in medicinal chemistry, particularly in targeting central nervous system (CNS) or inflammatory pathways.
Properties
IUPAC Name |
1-(3-chlorophenyl)-N-(3-methyl-6-oxo-5H-benzo[b][1,4]benzoxazepin-8-yl)methanesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17ClN2O4S/c1-13-5-7-20-18(9-13)23-21(25)17-11-16(6-8-19(17)28-20)24-29(26,27)12-14-3-2-4-15(22)10-14/h2-11,24H,12H2,1H3,(H,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QLVNMIYKFSCCMP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)OC3=C(C=C(C=C3)NS(=O)(=O)CC4=CC(=CC=C4)Cl)C(=O)N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17ClN2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-(3-chlorophenyl)-N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)methanesulfonamide is a complex organic compound with potential biological activities. This article reviews its synthesis, biological evaluations, and mechanisms of action based on available research findings.
Chemical Structure and Properties
The compound's molecular formula is , and it features a unique structure that includes a dibenzo[b,f][1,4]oxazepine core. The presence of a chlorophenyl group and a methanesulfonamide moiety suggests potential interactions with biological targets.
Anticancer Activity
Recent studies have highlighted the anticancer potential of related compounds in the oxazepine family. For example, derivatives have shown cytotoxic effects against various cancer cell lines. While specific data on the compound is limited, structural analogs have demonstrated significant activity:
| Compound | Cell Line | IC50 (µg/mL) |
|---|---|---|
| 11b | A549 | 11.20 |
| 11c | A549 | 15.73 |
| 13b | A549 | 59.61 |
| 14b | A549 | 27.66 |
These findings suggest that modifications in the oxazepine structure can enhance anticancer efficacy, indicating that further exploration of this compound could yield promising results in cancer therapeutics .
Antimicrobial Activity
Another aspect of biological activity involves antimicrobial properties. Compounds similar to this compound have shown effectiveness against various pathogens. The mechanism typically involves disrupting microbial cell membranes or inhibiting essential metabolic pathways.
The mechanisms through which this compound may exert its biological effects are still under investigation. However, several hypotheses include:
- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit key enzymes involved in cancer cell proliferation.
- Interference with DNA Synthesis : Structural similarities to known antitumor agents suggest that this compound may interfere with DNA replication processes.
- Reactive Oxygen Species (ROS) Generation : Some studies indicate that compounds in this class can induce oxidative stress in cancer cells, leading to apoptosis.
Case Studies and Research Findings
A recent study evaluated the biological activity of various oxazepine derivatives, including those structurally similar to our compound of interest. The research utilized molecular docking techniques to predict interactions with target proteins involved in cancer pathways. Notably, compounds demonstrated binding affinities that correlate with their observed biological activities .
Comparison with Similar Compounds
Table 1: Substituent Comparison of Dibenzo[b,f][1,4]oxazepine Derivatives
Impact of 8-Position Substitution
- However, reduced electronegativity may weaken polar interactions with target proteins .
- Chloro () : Enhances electron-withdrawing effects, possibly stabilizing aromatic π-systems and improving binding to electron-rich receptor pockets. Chloro derivatives may exhibit higher metabolic stability due to resistance to oxidative degradation .
Sulfonamide Substituent Variations
- 3-Chlorophenyl (Target) : The chlorine atom’s ortho position may reduce steric hindrance compared to para-substituted analogs (e.g., 4-fluorophenyl in ). This could optimize binding to flat hydrophobic pockets in enzymes or receptors.
- Fluorine also improves metabolic stability by blocking cytochrome P450-mediated oxidation .
- The phenoxy group adds conformational flexibility .
Additional Functional Modifications
- N-Methyl (): Reduces hydrogen-bond donor capacity, which may decrease off-target interactions but also weaken binding to certain receptors .
Pharmacological and Physicochemical Properties
Table 2: Hypothetical Property Comparison Based on Structural Features
Target Compound vs. Compound
Target Compound vs. Compound
- ’s benzotriazolyl-phenoxy group suggests a shift toward kinase or protease inhibition, leveraging π-stacking interactions. However, its higher molecular weight (~620) may limit bioavailability compared to the target compound .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
